![molecular formula C17H24Si2 B14364481 Silane, 1H-cyclopropa[b]naphthalen-1-ylidenebis[trimethyl- CAS No. 92012-56-1](/img/structure/B14364481.png)
Silane, 1H-cyclopropa[b]naphthalen-1-ylidenebis[trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, 1H-cyclopropa[b]naphthalen-1-ylidenebis[trimethyl- is a complex organosilicon compound It is characterized by the presence of a silane group attached to a cyclopropa[b]naphthalene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, 1H-cyclopropa[b]naphthalen-1-ylidenebis[trimethyl- typically involves the reaction of trimethylsilyl chloride with a suitable naphthalene derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, ensuring that the reaction is efficient and cost-effective. Advanced purification techniques such as distillation or chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, 1H-cyclopropa[b]naphthalen-1-ylidenebis[trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the silane group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens or acids are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane hydrides. Substitution reactions can result in a variety of functionalized silanes .
Wissenschaftliche Forschungsanwendungen
Silane, 1H-cyclopropa[b]naphthalen-1-ylidenebis[trimethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential use in biological labeling and imaging due to its unique structural properties.
Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Silane, 1H-cyclopropa[b]naphthalen-1-ylidenebis[trimethyl- involves its interaction with various molecular targets. The silane group can form strong bonds with other elements, facilitating the formation of stable complexes. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing pathways such as catalysis and molecular recognition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silane (SiH4): A simpler silane compound with different chemical properties and applications.
Trimethylsilyl derivatives: Compounds with similar silane groups but different organic frameworks.
Cyclopropanaphthalene derivatives: Compounds with similar naphthalene structures but different functional groups.
Uniqueness
Silane, 1H-cyclopropa[b]naphthalen-1-ylidenebis[trimethyl- is unique due to its combination of a silane group with a cyclopropa[b]naphthalene structure. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
92012-56-1 |
|---|---|
Molekularformel |
C17H24Si2 |
Molekulargewicht |
284.5 g/mol |
IUPAC-Name |
trimethyl-(1-trimethylsilylcyclopropa[b]naphthalen-1-yl)silane |
InChI |
InChI=1S/C17H24Si2/c1-18(2,3)17(19(4,5)6)15-11-13-9-7-8-10-14(13)12-16(15)17/h7-12H,1-6H3 |
InChI-Schlüssel |
UYXLVIZLVIRJQG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1(C2=CC3=CC=CC=C3C=C21)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14364402.png)
![3-[Diethoxy(phenyl)silyl]propanoic acid](/img/structure/B14364407.png)
![1,1'-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene)](/img/structure/B14364424.png)
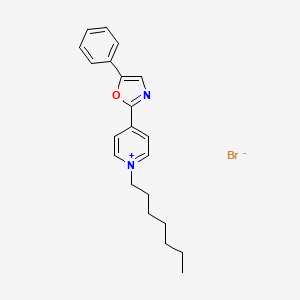
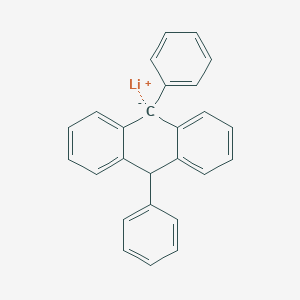
![1,1'-(Propane-2,2-diyl)bis(4-{2-[(prop-1-en-1-yl)oxy]propoxy}benzene)](/img/structure/B14364439.png)
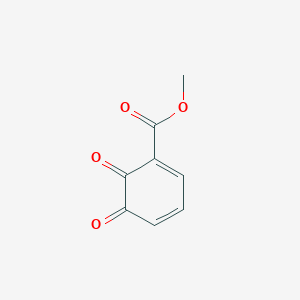
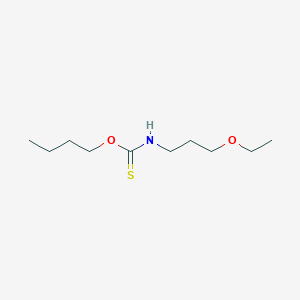
![2-[2-Ethoxy-4-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]propan-2-yl carbonate](/img/structure/B14364445.png)
![1,4-Dimethyl-2-[(4-methyl-3-nitrophenyl)methyl]-5-nitrobenzene](/img/structure/B14364447.png)
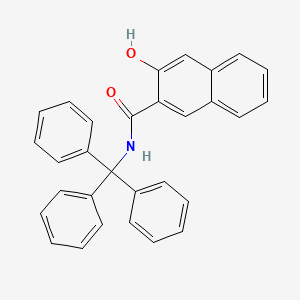
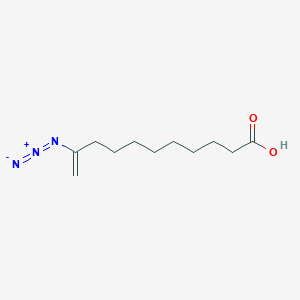
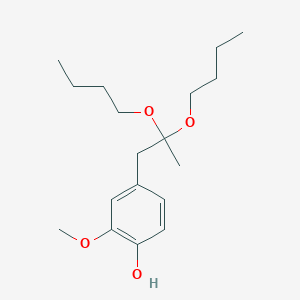
![3,3'-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide](/img/structure/B14364471.png)
